4-Chloro-2-cyclopropyl-6-ethylpyrimidine
CAS No.: 1155151-80-6
Cat. No.: VC2804178
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1155151-80-6 |
---|---|
Molecular Formula | C9H11ClN2 |
Molecular Weight | 182.65 g/mol |
IUPAC Name | 4-chloro-2-cyclopropyl-6-ethylpyrimidine |
Standard InChI | InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3 |
Standard InChI Key | CBJFRGLAFWRANJ-UHFFFAOYSA-N |
SMILES | CCC1=CC(=NC(=N1)C2CC2)Cl |
Canonical SMILES | CCC1=CC(=NC(=N1)C2CC2)Cl |
Introduction
Chemical Properties and Structural Characteristics
4-Chloro-2-cyclopropyl-6-ethylpyrimidine is characterized by its distinct structural features, making it a valuable intermediate in various synthetic processes. The compound's core structure consists of a pyrimidine ring with specific substituents at key positions.
Basic Identification Data
The compound has well-defined chemical identifiers that are crucial for research and commercial purposes. Table 1 summarizes the key identification parameters.
Table 1: Chemical Identification Parameters of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine
Parameter | Value |
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CAS Number | 1155151-80-6 |
Molecular Formula | C₉H₁₁ClN₂ |
Molecular Weight | 182.65 g/mol |
SMILES Code | CCC1=CC(Cl)=NC(C2CC2)=N1 |
InChI Key | CBJFRGLAFWRANJ-UHFFFAOYSA-N |
MDL Number | MFCD12137662 |
Standard Purity | 97-98% |
Structural Features
The structure of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine includes three distinctive functional groups attached to a pyrimidine core:
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A chloro group at position 4
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A cyclopropyl substituent at position 2
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An ethyl group at position 6
The cyclopropyl group is particularly notable as it provides unique steric and electronic effects that can enhance metabolic stability compared to linear alkyl substituents. This structural feature contributes significantly to the compound's utility in medicinal chemistry applications.
Synthesis Methods
The preparation of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine typically involves specialized synthetic routes that ensure high purity and yield.
Common Synthetic Routes
The synthesis generally involves cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 4,6-dichloropyrimidine with cyclopropylamine and ethylamine. The reaction is usually conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production
For large-scale production, optimized methods may involve:
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Continuous flow reactors to ensure consistent quality and yield
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Carefully controlled reaction conditions to minimize by-products
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Efficient purification processes to achieve the required purity standards (≥97%)
These industrial processes are designed to maximize efficiency while maintaining the structural integrity of the compound.
Chemical Reactivity Profile
4-Chloro-2-cyclopropyl-6-ethylpyrimidine demonstrates diverse chemical reactivity, making it valuable for synthesizing a wide range of derivatives with potential biological activities.
Types of Reactions
The compound can participate in various chemical transformations:
Nucleophilic Substitution Reactions
The chlorine atom at position 4 is particularly susceptible to nucleophilic substitution by amines, thiols, or alcohols under appropriate conditions. These reactions typically occur in the presence of bases such as sodium hydride or potassium carbonate.
Coupling Reactions
The compound can engage in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives. These reactions typically employ palladium catalysts and bases like potassium phosphate.
Oxidation and Reduction
The pyrimidine core can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines, depending on the reaction conditions and reagents used.
Reaction Products
The chemical reactions of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine can yield various products including:
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Substituted pyrimidines with diverse functional groups
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N-oxides
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Dihydropyrimidines
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Biaryl derivatives
These products serve as important intermediates in the synthesis of compounds with potential pharmacological properties.
Applications in Medicinal Chemistry
4-Chloro-2-cyclopropyl-6-ethylpyrimidine plays a significant role in medicinal chemistry, particularly as a building block for developing biologically active compounds.
Drug Discovery Applications
The compound serves as a crucial intermediate in the synthesis of various pharmacologically active substances with potential applications in multiple therapeutic areas:
Table 2: Potential Therapeutic Applications of Derivatives
Therapeutic Area | Potential Applications | Observed Effects |
---|---|---|
Antiviral | Inhibition of viral replication | Promising in preliminary studies |
Antibacterial | Activity against various bacterial strains | Effective against multiple pathogens |
Anticancer | Induction of apoptosis in cancer cells | Particularly effective in acute leukemia models |
Kinase Inhibition | Modulation of signaling pathways | Affects cell proliferation and survival |
Structure-Activity Relationships
The structural features of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine contribute significantly to the biological activities of its derivatives:
These structure-activity relationships make 4-Chloro-2-cyclopropyl-6-ethylpyrimidine particularly valuable in developing compounds with improved pharmacological profiles .
Biological Activity Mechanisms
The biological activity of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine and its derivatives is primarily attributed to their ability to interact with various enzymes and receptors in biological systems.
Enzyme Inhibition
Derivatives of this compound can act as inhibitors for specific enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis. This mechanism is particularly relevant for potential anticancer and antiviral applications.
Receptor Modulation
Interactions with cellular receptors can alter signaling pathways critical for cell proliferation and survival. This property contributes to the potential applications of derivatives in treating various diseases.
Research Findings
A notable study indicated that compounds structurally related to 4-Chloro-2-cyclopropyl-6-ethylpyrimidine could induce apoptosis at low concentrations (44 nM) in acute leukemia cells, suggesting strong potential for therapeutic use in treating leukemia.
Another study demonstrated broad-spectrum antimicrobial activity against various bacterial strains. The mechanism likely involves interference with bacterial DNA synthesis or cell wall formation, making these compounds candidates for developing treatments against antibiotic-resistant infections.
Comparative Analysis with Related Compounds
Understanding the relationship between 4-Chloro-2-cyclopropyl-6-ethylpyrimidine and structurally similar compounds provides valuable insights for medicinal chemistry applications.
Comparison with Other Pyrimidine Derivatives
Table 3: Comparative Analysis of Related Pyrimidine Derivatives
Compound | Structural Differences | Effect on Properties | Applications |
---|---|---|---|
4-Chloro-2-cyclopropyl-6-methylpyrimidine | Methyl instead of ethyl at position 6 | Slightly lower lipophilicity | Similar medicinal chemistry applications |
4-Chloro-2-cycloheptyl-6-ethylpyrimidine | Cycloheptyl instead of cyclopropyl at position 2 | Increased steric bulk and lipophilicity | Potentially different pharmacokinetic profile |
4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine | Additional fluoro group at position 5 | Enhanced electrophilicity and metabolic stability | Potentially improved biological activities |
Structure-Based Reactivity Differences
The reactivity profile of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine differs from related compounds in several ways:
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Cyclopropyl-containing pyrimidines demonstrate superior kinase inhibitory activity compared to methyl analogs in preclinical studies, likely due to reduced enzymatic degradation
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Position-6 substituents (ethyl vs. methyl) can influence lipophilicity and binding interactions
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The chlorine at position 4 provides an excellent point for structural diversification through nucleophilic substitution reactions
These differences have important implications for the design and development of new bioactive compounds .
Supplier | Product Number | Purity | Quantity | Price (USD) | Year |
---|---|---|---|---|---|
Crysdot | CD11345459 | 97% | 1g | $545 | 2021 |
Crysdot | CD11345459 | 97% | 5g | $1,340 | 2021 |
Crysdot | CD11345459 | 97% | 10g | $1,836 | 2021 |
The high cost reflects the specialized synthetic processes required to produce this compound with high purity for research applications .
Future Research Directions
The unique structural features and reactivity profile of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine suggest several promising avenues for future research.
Addressing Current Challenges
Current challenges in the utilization of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine include:
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High production costs limiting large-scale applications
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Limited detailed studies on specific biological activities
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Need for improved synthetic routes with higher yields and greener processes
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More comprehensive safety and toxicological profiles
Addressing these challenges could significantly enhance the utility of this compound in various applications.
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